N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
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Overview
Description
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a purine moiety, connected via a piperidine linker, and is further modified with a methyl group and a dioxo functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine linker and the purine moiety. The final steps involve methylation and oxidation to introduce the N-methyl and dioxo functionalities, respectively. Reaction conditions often include the use of strong bases, such as sodium hydride, and oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo functionality.
Substitution: Nucleophilic substitution reactions can occur at the purine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol functionalities.
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,1-dioxo-isothiazolidine
- Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Linagliptin
Uniqueness
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its combination of a benzothiazole ring with a purine moiety, connected via a piperidine linker. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-24(17-13-4-2-3-5-14(13)28(26,27)23-17)12-6-8-25(9-7-12)18-15-16(20-10-19-15)21-11-22-18/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGJBLZALOSXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2NC=N3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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